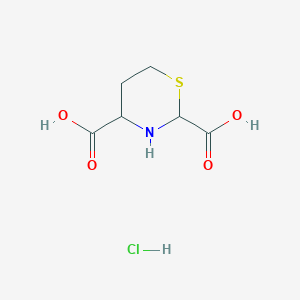
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride typically involves the reaction of homocysteine with formaldehyde in an aqueous environment, forming substituted thiazinane carboxylic acids . The reaction conditions often include the presence of catalysts such as pyridine and reagents like isobutyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.
Applications De Recherche Scientifique
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets and pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can form adducts with aldehydes, leading to the formation of substituted thiazinane carboxylic acids . These interactions can affect various biochemical processes and pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride can be compared with other similar compounds, such as:
- 1,3-Thiazinane-4-carboxylic acid hydrochloride
- 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
- 2-hexyl-1,3-thiazolane-4-carboxylic acid
These compounds share similar structural features but differ in their functional groups and chemical properties
Propriétés
Formule moléculaire |
C6H10ClNO4S |
|---|---|
Poids moléculaire |
227.67 g/mol |
Nom IUPAC |
1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H |
Clé InChI |
SKUXUBUSAYNUAP-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(NC1C(=O)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















